(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol
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Overview
Description
The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzofurobenzodioxol core, substituted with fluoroanilino and hydroxy-dimethoxyphenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzofurobenzodioxol core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluoroanilino group: This step often involves nucleophilic substitution reactions where a fluoroaniline derivative is introduced.
Attachment of the hydroxy-dimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.
Substitution: The fluoroanilino and hydroxy-dimethoxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully or partially hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
The compound (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may find applications in materials science, such as the development of novel polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. Alternatively, it may act as an agonist or antagonist at a receptor, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2benzofuro[5,6-f][1,3]benzodioxol-8-ol include other benzofurobenzodioxol derivatives, as well as compounds with similar functional groups such as fluoroanilino or hydroxy-dimethoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, bioactivity, or physical properties, making it a valuable subject for further research and development.
Properties
CAS No. |
201594-22-1 |
---|---|
Molecular Formula |
C27H26FNO7 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol |
InChI |
InChI=1S/C27H26FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,27,29-31H,11-12H2,1-2H3/t18-,23+,24-,25+,27?/m0/s1 |
InChI Key |
MHPBLSKQDOZLPM-BMWDRVKYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
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